Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate
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Overview
Description
Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-diaminobenzene-1,4-dicarboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate .
- Methyl 2-(methylamino)-1H-benzo[d]imidazole-5-carboxylate .
Uniqueness
Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of amino groups at positions 2 and 5, along with the carboxylate group at position 7, allows for unique interactions with biological targets and reagents, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 2,6-diamino-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-15-8(14)5-2-4(10)3-6-7(5)13-9(11)12-6/h2-3H,10H2,1H3,(H3,11,12,13) |
InChI Key |
GKKNDPQBMCWPAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)N)NC(=N2)N |
Origin of Product |
United States |
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